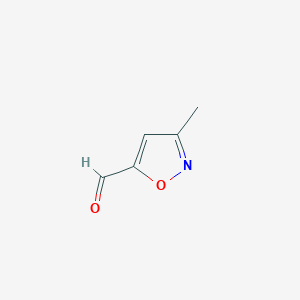

3-Methylisoxazole-5-carbaldehyde

Description

Historical Context of Isoxazole (B147169) Chemistry

The exploration of isoxazole chemistry dates back over a century, with the first synthesis of the parent isoxazole compound reported by Claisen in 1903 through the oximation of propargylaldehyde acetal (B89532). nih.gov Since this initial discovery, the field has expanded dramatically, with the development of diverse synthetic methodologies to access a wide array of substituted isoxazoles. nih.govresearchgate.netrsc.org Early methods often involved the reaction of hydroxylamine (B1172632) with 1,3-diketones or propiolic acid derivatives. nih.gov Over the decades, more sophisticated and regioselective synthetic routes have been established, including 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, which have become a cornerstone of isoxazole synthesis. nih.govrsc.org The continual evolution of synthetic strategies, including the advent of metal-catalyzed and green chemistry approaches, has significantly improved the efficiency and diversity of isoxazole derivatives available for study. rsc.org

Importance of the Isoxazole Moiety as a Privileged Scaffold in Organic Synthesis and Drug Discovery

The isoxazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of novel therapeutic agents. nih.govresearchgate.netpreprints.org The significance of the isoxazole moiety is underscored by its dual role as a versatile building block in synthesis and its prevalence in a multitude of bioactive compounds.

The isoxazole ring is a valuable and versatile intermediate in organic synthesis. researchgate.net Its unique structure contains dormant functionalities that can be unmasked under specific reaction conditions. For instance, the relatively weak N-O bond is susceptible to cleavage, allowing the isoxazole ring to serve as a synthetic equivalent for 1,3-dicarbonyl compounds, enaminones, and γ-amino alcohols. researchgate.net This latent reactivity enables chemists to construct complex molecular architectures from isoxazole precursors. Furthermore, the different positions on the isoxazole ring (C3, C4, and C5) can be selectively functionalized, providing a modular approach to creating diverse chemical libraries for screening purposes. nih.gov The development of methods for direct C-H functionalization of the isoxazole ring has further enhanced its utility as a versatile synthetic tool.

The isoxazole nucleus is a key structural component in a wide range of natural products and synthetic pharmaceuticals. mdpi.comrsc.orgresearchgate.net Its presence in a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and reduced toxicity. mdpi.com The isoxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. mdpi.com

A testament to its importance is the number of commercially available drugs that incorporate the isoxazole scaffold. These drugs span a broad spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. mdpi.comrsc.orgnih.gov

Table 1: Examples of Marketed Drugs Containing the Isoxazole Moiety

| Drug Name | Therapeutic Class |

| Sulfamethoxazole | Antibiotic |

| Dicloxacillin | Antibiotic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Leflunomide | Antirheumatic |

| Risperidone | Antipsychotic |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-2-5(3-7)8-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWPFPUABRRBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441956 | |

| Record name | 3-methylisoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70753-36-5 | |

| Record name | 3-methylisoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Methylisoxazole 5 Carbaldehyde

Direct Synthesis of 3-Methylisoxazole-5-carbaldehyde

Direct synthesis routes involve the introduction of a formyl group (-CHO) onto the 3-methylisoxazole (B1582632) core. This typically involves electrophilic substitution reactions where the isoxazole (B147169) ring acts as the nucleophile.

Starting with 3-methylisoxazole, the primary challenge is the regioselective introduction of the carbaldehyde group at the C-5 position. The isoxazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The precise location of the substitution is governed by the electronic properties of the ring and the reaction conditions employed. Formylation strategies are the most common methods for achieving this transformation.

Formylation is a chemical process that introduces a formyl group onto a compound. Several established methods are applicable to electron-rich aromatic and heteroaromatic systems like isoxazole. ijpcbs.com

Vilsmeier-Haack Reaction : This is a widely used and effective method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.com This reagent then attacks the isoxazole ring in an electrophilic aromatic substitution mechanism. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. chemistrysteps.com The Vilsmeier-Haack reaction is advantageous due to its use of mild and economical reagents. ijpcbs.com

Lithiation and Formylation : Another powerful strategy involves the metallation of the isoxazole ring, typically through lithiation, followed by quenching with an electrophilic formylating agent. commonorganicchemistry.com Arylmetal reagents, particularly aryllithium compounds, are versatile intermediates for the synthesis of arenecarbaldehydes. thieme-connect.dethieme-connect.de The process begins with the deprotonation of the 3-methylisoxazole ring at the most acidic position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), often at low temperatures (-78 °C) to prevent side reactions. commonorganicchemistry.comresearchgate.net The resulting organolithium species is then treated with a formylating agent, such as DMF, to introduce the aldehyde functionality. commonorganicchemistry.comthieme-connect.de

| Formylation Strategy | Key Reagents | General Mechanism |

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or other acid chloride) | Electrophilic attack by an in situ generated Vilsmeier reagent (iminium salt) on the isoxazole ring, followed by hydrolysis. chemistrysteps.commychemblog.com |

| Lithiation-Formylation | Strong base (e.g., n-BuLi), DMF | Deprotonation of the isoxazole ring to form an organolithium intermediate, followed by nucleophilic attack on DMF and subsequent workup. commonorganicchemistry.comthieme-connect.de |

Synthesis of Isoxazole-5-carbaldehyde Derivatives for Conversion to this compound

This approach focuses on constructing the core isoxazole ring with the required substitution pattern from simple, non-cyclic starting materials. These methods often provide excellent control over the final structure of the molecule.

Cyclization reactions form the heterocyclic ring system from open-chain precursors. For isoxazoles, these methods are well-established and offer a high degree of versatility.

A foundational method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). misuratau.edu.ly The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization and dehydration to form the aromatic isoxazole ring. misuratau.edu.lyresearchgate.net To synthesize this compound specifically, the required precursor would be a dicarbonyl compound containing a methyl ketone at one end and an aldehyde (or a protected equivalent) at the other, separated by one carbon.

The regioselectivity of the cyclization (determining which carbonyl carbon becomes C-3 and which becomes C-5 of the isoxazole ring) is a critical aspect of this synthesis.

| Precursor (1,3-Dicarbonyl Derivative) | Product |

| 4-Oxo-2-pentenal (or protected form) | This compound |

Cyclization Reactions

Condensation Reactions with Hydroxylamine and Dicarbonyl Compounds

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. nih.gov These reactions are prized in green chemistry for their atom economy, reduced waste, and operational simplicity. The synthesis of isoxazole derivatives, particularly 3,4-disubstituted isoxazol-5(4H)-ones, is frequently achieved through a three-component reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. nih.govsemnan.ac.ir

While this method does not directly yield this compound, it produces a closely related isoxazole core structure in a single, efficient step. The reaction is often catalyzed by a wide range of substances, including various salts, acids, and even natural catalysts, and can be performed in environmentally friendly media like water or under solvent-free conditions. nih.govsemnan.ac.irnih.gov

| Catalyst / Conditions | Reactants | Product Type | Yield (%) | Reference |

| Water Extract of Orange Fruit Peel Ash (WEOFPA) / Glycerol, 60 °C | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine HCl | 3-methyl-4-arylmethylene isoxazole-5(4H)-one | 86-92 | nih.gov |

| Natural Sunlight / Water | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine HCl | 4-arylidene-isoxazole-5(4H)-one | 89-97 | semnan.ac.ir |

| Sodium Benzoate | Substituted aldehyde, β-oxoester, Hydroxylamine HCl | α,β-unsaturated isoxazol-5(4H)-one | N/A | nih.gov |

| Sodium Silicate | Substituted aldehyde, β-oxoester, Hydroxylamine HCl | α,β-unsaturated isoxazol-5(4H)-one | N/A | nih.gov |

| Tartaric Acid | Substituted aldehyde, β-oxoester, Hydroxylamine HCl | α,β-unsaturated isoxazol-5(4H)-one | N/A | nih.gov |

| Choline Chloride / Urea | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine HCl | 3-methyl-4-arylmethylene isoxazole-5(4H)-one | N/A | nih.gov |

Catalyzed Condensations (e.g., organocatalysis, biocatalysis)

Catalyzed condensation reactions represent a significant strategy for the formation of substituted isoxazoles. Organocatalysis, in particular, has been utilized to facilitate the synthesis of complex isoxazole structures. For instance, an enolate-mediated 1,3-dipolar cycloaddition of β-functionalized ketones with nitrile oxides can be promoted by organocatalysts to produce 3,4,5-trisubstituted isoxazoles. nih.gov This type of reaction, however, may require extended reaction times and elevated temperatures in organic solvents. nih.gov

Another approach involves a one-pot, base-catalyzed tandem process that begins with an aldol (B89426) condensation. researchgate.net In a specific example, 3,5-dimethyl-4-nitroisoxazole undergoes an aldol condensation with various aromatic aldehydes in the presence of pyrrolidine (10 mol%) under solvent-free grinding conditions. researchgate.net This is followed by a Michael addition with an activated methylene (B1212753) compound, also under grinding conditions with a base like Et3N, to yield 3,4,5-trisubstituted isoxazoles. researchgate.net While these examples produce more complex isoxazoles than the target compound, they illustrate the principle of using catalyzed condensation steps to build the substituted isoxazole core. A patent describes a condensation reaction between acetone oxime and 2,2-diethoxy ethyl acetate as the first step in a multi-step synthesis of a 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635) derivative. google.com

Table 1: Examples of Catalyzed Condensation Strategies for Isoxazole Synthesis

| Catalyst/Base | Reactants | Reaction Type | Product Type | Ref. |

|---|---|---|---|---|

| Organocatalysts | β-functionalized ketones, Nitrile oxides | Enolate-mediated [3+2] cycloaddition | 3,4,5-Trisubstituted isoxazoles | nih.gov |

| Pyrrolidine, Et3N | 3,5-dimethyl-4-nitroisoxazole, Aromatic aldehydes, Activated methylene compounds | Tandem Aldol Condensation / Michael Addition (Mechanochemical) | 3,4,5-Trisubstituted isoxazoles | researchgate.net |

Aqueous Medium Reactions

The use of aqueous media in organic synthesis aligns with the principles of green chemistry. A method has been developed for the synthesis of 3,4,5-trisubstituted isoxazoles in water at room temperature under mild basic conditions. nih.gov This reaction proceeds via a [3+2]-cycloaddition of nitrile oxides with dipolarophiles such as 1,3-diketones, β-ketoesters, or β-ketoamides. nih.gov The use of a solvent system like 95% water and 5% methanol with a base such as diisopropylethylamine (DIPEA) can lead to reaction completion within 1-2 hours. nih.gov This approach provides a rapid and environmentally friendly route to this class of compounds. nih.gov Intramolecular 1,3-dipolar cycloadditions of nitrile oxides have also been successfully carried out in an aqueous environment to generate isoxazoline derivatives. mdpi.comnih.gov

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is one of the most fundamental and widely used methods for synthesizing the isoxazole ring. researchgate.netresearchgate.netedu.krd This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. nih.govyoutube.com This versatile method allows for the construction of a wide array of isoxazole and isoxazoline derivatives. nih.govchem-station.com

Nitrile Oxides with Alkynes/Alkenes

The reaction between a nitrile oxide and an alkyne is a direct and highly effective route to isoxazoles. nih.govyoutube.com Specifically, the reaction with terminal alkynes is a standard and efficient method for producing 3,5-disubstituted isoxazoles. rsc.orgorganic-chemistry.orgnih.gov This reaction is often characterized by high efficiency, operational simplicity, and tolerance of various functional groups. organic-chemistry.org When an alkene is used as the dipolarophile, the initial product is a 2-isoxazoline, which can then be oxidized to the corresponding isoxazole. mdpi.comresearchgate.net

Various catalysts can be employed to improve the conditions and outcomes of these cycloadditions. Copper(I) catalysts are frequently used to facilitate the reaction between in situ generated nitrile oxides and terminal acetylenes, allowing the reaction to proceed under mild conditions. organic-chemistry.org Ruthenium(II) catalysts have also been shown to promote the 1,3-dipolar cycloaddition, favoring the formation of 3,4-diaryl-substituted isoxazoles from aryl alkynes. nih.gov In contrast, classic thermal conditions often favor the 3,5-disubstituted regioisomer. nih.gov

Table 2: Catalytic Systems for Nitrile Oxide-Alkyne Cycloaddition

| Catalyst | Alkyne Type | Predominant Product | Ref. |

|---|---|---|---|

| Copper(I) | Terminal Alkynes | 3,5-Disubstituted isoxazoles | nih.govorganic-chemistry.org |

| Ruthenium(II) | Aryl Alkynes | 3,4-Disubstituted isoxazoles | nih.govnih.gov |

| Palladium | 2-Alkyne-1-one O-methyl oximes | 3,4,5-Trisubstituted isoxazoles (intramolecular) | nih.gov |

Nitrile oxides are generally reactive and unstable intermediates that are typically generated in situ to prevent dimerization into furoxans. chem-station.com Several reliable methods exist for their in situ formation. nih.gov

Oxidation of Aldoximes : This is a common and mild method. nih.gov A variety of oxidizing agents can be used, including bleach (sodium hypochlorite) in a biphasic system, hypervalent iodine reagents like diacetoxyiodobenzene or [hydroxy(tosyloxy)iodo]benzene (HTIB), and a combination of NaCl and Oxone. mdpi.comnih.govrsc.orgmdpi.commdpi.com

Dehydrohalogenation of Hydroximoyl Chlorides : This classic method involves treating hydroximoyl chlorides with a base, such as triethylamine or diisopropylethylamine (DIPEA), to eliminate HCl and form the nitrile oxide. nih.govnih.govnih.gov

Dehydration of Nitroalkanes : Primary nitroalkanes can be dehydrated to form nitrile oxides, often using reagents like the Yamaguchi reagent. nih.gov

Other Methods : A novel three-component reaction utilizes a copper carbene and tert-butyl nitrite to generate nitrile oxides in situ, which then react with β-keto esters to form fully substituted isoxazoles. rsc.org

A critical aspect of the 1,3-dipolar cycloaddition for isoxazole synthesis is regioselectivity—the control over which regioisomer is formed. In the reaction of nitrile oxides with unsymmetrical alkynes, two different regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted) can potentially be formed.

For reactions with terminal alkynes, the cycloaddition typically proceeds with high regioselectivity to yield 3,5-disubstituted isoxazoles. rsc.orgorganic-chemistry.org This selectivity can be influenced by both steric and electronic factors, which are often explained using Frontier Molecular Orbital (FMO) theory. mdpi.com The use of catalysts can also strongly direct the regiochemical outcome. As noted earlier, copper(I) catalysis generally leads to 3,5-disubstituted products, while ruthenium(II) catalysis can favor the 3,4-disubstituted isomer. nih.govnih.gov The choice of reaction conditions, such as thermal versus catalytic, can also be used to control which regioisomer is the major product. nih.gov For example, the dipolar cycloadditions of ortho-nitrophenyl alkynes with aryl nitrile oxides have been shown to proceed with excellent levels of regioselectivity. rsc.org

Cycloaddition with Other Dipolarophiles

While alkynes and alkenes are the most common dipolarophiles, other molecules can also participate in 1,3-dipolar cycloadditions with nitrile oxides to form the isoxazole core. Active methylene compounds like 1,3-diketones, β-ketoesters, and β-ketoamides are effective dipolarophiles. nih.gov The reaction proceeds via the enol or enolate form, leading to the synthesis of 3,4,5-trisubstituted isoxazoles. nih.gov This approach provides a valuable alternative to using substituted alkynes for accessing highly functionalized isoxazoles. nih.gov

Cycloisomerization Approaches

Cycloisomerization represents a powerful and atom-economical strategy for the synthesis of heterocyclic rings like isoxazole. This approach involves the intramolecular rearrangement of a suitably functionalized acyclic precursor to form the cyclic product. For isoxazole synthesis, α,β-acetylenic oximes are common starting materials.

One prominent method involves the gold(III)-catalyzed cycloisomerization of these α,β-acetylenic oximes. thieme-connect.com This reaction proceeds under moderate conditions and demonstrates high efficiency, providing excellent yields of substituted isoxazoles. thieme-connect.com The proposed mechanism suggests that the carbophilic AuCl₃ catalyst activates the triple bond of the oxime, forming a π-complex. thieme-connect.com This is followed by a 5-endo-dig cyclization, leading to a cyclized intermediate which, after protodeauration, yields the final isoxazole product. thieme-connect.com This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by choosing appropriate substituents on the starting oxime. thieme-connect.comorganic-chemistry.org

| Catalyst | Starting Material | Product Type | Key Advantage |

| Gold(III) chloride (AuCl₃) | α,β-Acetylenic oximes | 3-, 5-, or 3,5-substituted isoxazoles | High yields, moderate conditions, good selectivity |

This table summarizes the gold-catalyzed cycloisomerization approach for isoxazole synthesis.

Other Cyclization Strategies (e.g., from oxime intermediates)

Beyond cycloisomerization, other cyclization strategies are employed, often starting with simple oxime intermediates. A notable pathway involves building the isoxazole ring through a multi-step condensation and cyclization sequence.

One documented synthesis, which results in a derivative of the target compound, begins with acetone oxime. google.com The process involves the following key steps:

Condensation: Acetone oxime is reacted with 2,2-diethoxy ethyl acetate. This step forms a 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol intermediate.

Aromatization (Acylation/Dehydration): The dihydroisoxazole intermediate is then treated with methanesulfonyl chloride. This reagent facilitates a dehydration reaction, leading to the aromatization of the ring to form 5-(diethoxymethyl)-3-methylisoxazole.

Hydrolysis/Functionalization: The diethoxymethyl group is a protected form of an aldehyde. While the specific patent proceeds to an iodination reaction, acidic workup of this acetal (B89532) would yield the desired this compound. google.com

This method highlights a classical approach where the core heterocyclic ring is constructed from acyclic precursors, incorporating a protected functional group that can be later converted to the final aldehyde.

| Step | Reactants | Intermediate/Product | Purpose |

| 1. Condensation | Acetone oxime, 2,2-Diethoxy ethyl acetate | 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol | Ring formation |

| 2. Aromatization | 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol, Methanesulfonyl chloride | 5-(diethoxymethyl)-3-methylisoxazole | Creation of the stable isoxazole ring |

| 3. Deprotection | 5-(diethoxymethyl)-3-methylisoxazole | This compound | Unmasking the aldehyde group |

This table outlines the synthesis of the 3-methylisoxazole ring system starting from an oxime intermediate.

Functionalization of Isoxazole Rings to Introduce Aldehyde Group

An alternative synthetic paradigm involves the synthesis of the 3-methylisoxazole core first, followed by the introduction of the aldehyde group at the C-5 position. This is a common strategy for functionalizing pre-existing heteroaromatic rings.

Via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, which is a chloromethyliminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

The mechanism involves two main stages. First, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent. In the second stage, the electron-rich 3-methylisoxazole ring acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. This forms an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde, in this case, this compound. This method is particularly effective for heterocycles that are sufficiently activated towards electrophilic substitution.

Through Oxidation of Alcohol Precursors (e.g., 3-Methylisoxazol-5-ylmethanol)

The oxidation of a primary alcohol to an aldehyde is a fundamental and reliable transformation in organic synthesis. For the preparation of this compound, this involves the oxidation of the corresponding alcohol precursor, (3-methylisoxazol-5-yl)methanol (B82123).

A variety of oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, scale) and the presence of other sensitive functional groups. Common and effective methods include:

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.

Manganese Dioxide (MnO₂): An effective and selective reagent for the oxidation of allylic and benzylic-type alcohols, including those adjacent to a heterocyclic ring.

For instance, the synthesis of a related compound, (5-(difluoromethyl)isoxazol-3-yl)methanol, was followed by a Jones oxidation to yield the corresponding carboxylic acid, demonstrating the stability of the isoxazole ring to strong oxidizing conditions. nih.gov For the desired aldehyde, milder conditions provided by reagents like DMP or a Swern oxidation would be preferable to prevent over-oxidation to the carboxylic acid.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Several green strategies have been developed for the synthesis of isoxazole derivatives. Multicomponent reactions (MCRs) are particularly noteworthy, as they combine multiple starting materials in a single step to form complex products, thereby increasing efficiency and reducing waste. nih.gov Green approaches for isoxazole synthesis often focus on:

Benign Solvents: Replacing traditional volatile organic compounds with environmentally friendly alternatives like water or glycerol. nih.gov

Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.compreprints.org

Eco-friendly Catalysts: Employing natural or waste-derived catalysts, such as agro-waste catalysts, to promote reactions. nih.gov

One study highlights a three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in glycerol using an agro-waste catalyst to produce isoxazole derivatives in high yields (86–92%). nih.gov Another green method uses ultrasonic irradiation for the solvent-free, catalyst-free synthesis of isoxazole-containing phosphonates, significantly accelerating the reaction and improving yields. mdpi.compreprints.org

Solvent-Free Reactions

A key objective of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. These reactions are often facilitated by alternative energy sources like microwave or ultrasonic irradiation.

A prime example is the one-pot, solvent-free Mannich-type reaction to synthesize 1-[(5-methylisoxazol-3-yl)amino]-1-(2- or 4-fluorophenyl)methanephosphonate derivatives. mdpi.com By using ultrasonic irradiation (25 kHz, 500 W), the reaction time was reduced from 5 hours under traditional heating to just 1 hour, while the yield increased from a range of 57-72% to 78-91%. mdpi.compreprints.org Such methods are highly efficient and align with green chemistry principles by avoiding the use of hazardous solvents and reducing energy consumption.

Use of Recyclable Catalysts (e.g., TiO₂ nanoparticles)

The development of heterogeneous catalytic systems is a cornerstone of green chemistry, offering advantages such as ease of separation and the potential for catalyst reuse. In the synthesis of isoxazole derivatives, titanium dioxide (TiO₂) nanoparticles have emerged as a promising recyclable catalyst. Research has demonstrated the utility of nano-titania as a solid support and catalyst in the solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles. bohrium.com This method provides a clean, simple, and efficient alternative to traditional approaches.

The catalytic efficiency of TiO₂ nanoparticles is notable, with studies showing that the catalyst can be recovered and reused for multiple cycles without a significant loss of activity. bohrium.com For instance, in the synthesis of styrylisoxazoles, the nano-titania catalyst was successfully recycled and reused up to four times without a discernible decrease in product yield. bohrium.com The mechanism is believed to involve the activation of the reactants on the surface of the TiO₂ nanoparticles, facilitating the condensation and cyclization reactions. bohrium.com While direct synthesis of this compound using this specific catalyst has not been extensively reported, the successful synthesis of structurally similar isoxazoles underscores the potential of this approach.

Table 1: Recyclability of TiO₂ Nanoparticles in Isoxazole Synthesis

| Cycle | Catalyst | Product Yield (%) |

|---|---|---|

| 1 | Fresh TiO₂ nanoparticles | High |

| 2 | Recycled TiO₂ nanoparticles | High |

| 3 | Recycled TiO₂ nanoparticles | High |

| 4 | Recycled TiO₂ nanoparticles | High |

Note: This table is illustrative of the general findings on the recyclability of TiO₂ in the synthesis of isoxazole derivatives, based on available literature.

Aqueous Reaction Media

The replacement of volatile organic compounds (VOCs) with water as a solvent is a primary goal in green chemistry. Aqueous reaction media offer significant environmental and safety benefits. The synthesis of isoxazole derivatives in water has been successfully demonstrated, highlighting the potential for cleaner production pathways. nih.gov

One-pot, three-component reactions are particularly well-suited for aqueous synthesis. For example, the synthesis of 3,4,5-trisubstituted isoxazoles has been achieved in an aqueous medium under mild basic conditions at room temperature. nih.gov This method proceeds via a [3 + 2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. nih.gov The use of water as the solvent not only aligns with green chemistry principles but can also enhance reaction rates and selectivity in some cases. The synthesis of 3-amino-5-methylisoxazole, a precursor to the target aldehyde, has also been reported in aqueous conditions, involving the reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride and potassium carbonate in water. chemicalbook.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. abap.co.in The synthesis of isoxazole derivatives has been shown to be amenable to microwave irradiation, offering a more energy-efficient and rapid approach. bohrium.comabap.co.innih.gov

The synthesis of 3-functionalized isoxazolyl-5-carbaldehyde derivatives has been successfully carried out using microwave irradiation, demonstrating the direct applicability of this technology to the target compound class. researchgate.net In a broader context, various isoxazole derivatives have been synthesized under microwave conditions, often in one-pot, multi-component reactions. nih.govoiccpress.com These methods are advantageous due to their operational simplicity, reduced reaction times, and often improved yields. For instance, the synthesis of certain isoxazole derivatives that would require several hours under conventional reflux can be completed in a matter of minutes using microwave heating. abap.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Derivatives

| Method | Reaction Time | Yield (%) | Energy Consumption |

|---|---|---|---|

| Conventional Heating | Hours | Moderate to High | High |

| Microwave Irradiation | Minutes | High to Excellent | Low |

Note: This table provides a general comparison based on trends observed in the literature for the synthesis of various isoxazole derivatives.

Biocatalysis in Isoxazole Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to chemical synthesis. While the application of biocatalysis specifically for the synthesis of this compound is an emerging area, the principles of enzymatic catalysis hold great promise for the construction of the isoxazole ring.

The synthesis of isoxazole and its derivatives often involves cyclization and condensation reactions, which are types of transformations that can be catalyzed by enzymes. nih.gov For instance, hydrolases and lyases are classes of enzymes that could potentially be engineered or screened for their ability to facilitate the key bond-forming steps in isoxazole synthesis. The advantages of biocatalysis include high stereo- and regioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of renewable resources. The development of novel biocatalysts for isoxazole synthesis would represent a significant advancement in the green production of these valuable compounds.

Comparative Analysis of Synthetic Routes

Each of the discussed synthetic methodologies offers distinct advantages and disadvantages in the context of synthesizing this compound. The choice of a particular route will depend on factors such as desired scale, cost, and environmental impact.

Recyclable Catalysts like TiO₂ nanoparticles offer a significant green advantage by minimizing catalyst waste. bohrium.com The reactions can often be performed under solvent-free conditions, further enhancing their environmental credentials. bohrium.com However, the initial synthesis and characterization of the nanocatalyst may require specific expertise and equipment.

Aqueous Reaction Media provides a safe, inexpensive, and environmentally benign alternative to organic solvents. nih.gov This approach is particularly attractive for large-scale industrial production. Challenges may include the solubility of reactants and the potential for side reactions in water.

Microwave-Assisted Synthesis excels in terms of reaction speed and efficiency, often leading to higher yields in shorter timeframes. abap.co.inresearchgate.net This can translate to significant energy savings and increased throughput. The initial investment in microwave reaction equipment may be a consideration for some laboratories.

Biocatalysis , while currently the least developed for this specific application, holds the ultimate potential for a truly sustainable and highly selective synthesis. The mild reaction conditions and high specificity of enzymes are unparalleled. The primary challenges lie in the discovery and optimization of suitable enzymes for the desired transformation.

Table 3: Comparative Overview of Synthetic Methodologies

| Methodology | Key Advantages | Key Disadvantages |

|---|---|---|

| Recyclable Catalysts (TiO₂) | Reusable catalyst, often solvent-free, high yields. bohrium.com | Initial catalyst preparation, potential for leaching. |

| Aqueous Reaction Media | Environmentally benign, safe, low cost. nih.gov | Substrate solubility issues, potential for hydrolysis. |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficient. abap.co.inresearchgate.net | Requires specialized equipment. |

| Biocatalysis | High selectivity, mild conditions, sustainable. | Enzyme discovery and optimization can be challenging. |

Chemical Reactivity and Derivatization of 3 Methylisoxazole 5 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group in 3-methylisoxazole-5-carbaldehyde is susceptible to a range of reactions typical of aldehydes, including oxidation, reduction, nucleophilic addition, and condensation. These transformations allow for the modification of the aldehyde into other functional groups, thereby expanding the synthetic utility of the parent molecule.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid. chemicalbook.comchemshuttle.comcymitquimica.com This transformation is a fundamental reaction in organic synthesis and can be achieved using various oxidizing agents.

Common methods for the oxidation of aldehydes to carboxylic acids involve the use of reagents such as potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org In this process, the orange dichromate(VI) ion is reduced to the green chromium(III) ion as the aldehyde is oxidized. libretexts.org To ensure the reaction goes to completion and to prevent the isolation of any unreacted aldehyde, the reaction is often carried out by heating the mixture under reflux with an excess of the oxidizing agent. libretexts.org Other oxidizing agents that can be employed for this transformation include Oxone, periodic acid (H₅IO₆) catalyzed by pyridinium (B92312) chlorochromate (PCC), and N-hydroxyphthalimide (NHPI) in the presence of oxygen. organic-chemistry.org Sodium hypochlorite (B82951) has also been utilized for the oxidation of aldehydes to carboxylic acids, sometimes with the aid of microwave irradiation to reduce reaction times. researchgate.net

The resulting 3-methylisoxazole-5-carboxylic acid is a valuable synthetic intermediate. For instance, it can be prepared by the hydrolysis of its corresponding ester, such as 3-methyl-isoxazole-5-carboxylic acid ethyl ester, using a base like sodium hydroxide (B78521) followed by acidification. chemicalbook.com

Table 1: Examples of Oxidation Reactions of Aldehydes

| Starting Material | Oxidizing Agent(s) | Product | Reference |

| Aldehyde | Oxone | Carboxylic Acid | organic-chemistry.org |

| Aldehyde | H₅IO₆, PCC (catalyst) | Carboxylic Acid | organic-chemistry.org |

| Aldehyde | N-Hydroxyphthalimide, O₂ | Carboxylic Acid | organic-chemistry.org |

| Aldehyde | Sodium Hypochlorite | Carboxylic Acid | researchgate.net |

| Primary Alcohol | Potassium Dichromate(VI), H₂SO₄ | Carboxylic Acid | libretexts.org |

The aldehyde group of this compound can be reduced to a methyl group. While specific examples for the reduction of this compound are not detailed in the provided search results, general methods for aldehyde reduction are well-established.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate where the carbonyl carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org

The reactivity of the aldehyde towards nucleophilic addition is influenced by electronic and steric factors. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.publibretexts.org The presence of electron-withdrawing groups adjacent to the carbonyl can enhance its electrophilicity and increase the rate of addition. masterorganicchemistry.com

A wide variety of nucleophiles can participate in these reactions. The reversibility of the addition depends on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as hydride reagents and organometallic reagents, typically lead to irreversible additions. masterorganicchemistry.com Weaker nucleophiles, such as water, alcohols, and cyanide, often result in reversible additions. masterorganicchemistry.com The reaction with neutral nucleophiles proceeds through a slightly different mechanism, which can result in the formation of a C=Nu double bond after the elimination of water. libretexts.orglibretexts.org

For instance, the reaction of an aldehyde with cyanide ion, followed by protonation, yields a cyanohydrin. pressbooks.pub

Table 2: General Overview of Nucleophilic Addition to Aldehydes

| Nucleophile Type | Reversibility | Product Type | Reference |

| Strong (e.g., Hydride, Grignard) | Irreversible | Alcohol | masterorganicchemistry.com |

| Weak (e.g., Cyanide, Alcohols) | Reversible | Cyanohydrin, Hemiacetal | masterorganicchemistry.com |

| Neutral (e.g., Amines) | Can be reversible | Imine (after dehydration) | libretexts.orglibretexts.org |

The aldehyde group of this compound can undergo condensation reactions with primary and secondary amines, as well as with hydrazines. These reactions are a cornerstone of organic chemistry, leading to the formation of imines (Schiff bases), enamines, and hydrazones, respectively. mdpi.com

The reaction with a primary amine initiates with a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. mdpi.com This hemiaminal is typically an unstable species that subsequently dehydrates to form the stable imine product. mdpi.com The formation of the hemiaminal and its subsequent conversion to the Schiff base can be influenced by reaction conditions such as the solvent polarity and the electronic nature of substituents on the reactants. mdpi.comresearchgate.net For example, studies on the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have shown that the hemiaminal can be a stable, isolable product under certain conditions. mdpi.com

Similarly, condensation with hydrazines produces hydrazones, which are important intermediates in reactions like the Wolff-Kishner reduction.

Table 3: Products of Condensation Reactions of Aldehydes

| Reactant | Product | Reference |

| Primary Amine | Imine (Schiff Base) | mdpi.com |

| Secondary Amine | Enamine | mdpi.com |

| Hydrazine (B178648) | Hydrazone | mdpi.com |

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.comlibretexts.org The ylide is typically generated in situ by deprotonating a phosphonium (B103445) salt with a strong base. udel.edu

The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate then decomposes to yield the alkene and a stable phosphine (B1218219) oxide, which is the driving force for the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction, i.e., the formation of the (E)- or (Z)-alkene, is dependent on the nature of the ylide. wikipedia.orgorganic-chemistry.org Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, tend to produce the (E)-alkene predominantly. organic-chemistry.org In contrast, non-stabilized ylides, where the carbanion is attached to alkyl groups, generally lead to the (Z)-alkene. organic-chemistry.org The Wittig reaction is compatible with a variety of functional groups, making it a versatile tool in organic synthesis. libretexts.org

The Wolff-Kishner reduction is a chemical reaction that converts a carbonyl functional group, such as the aldehyde in this compound, into a methylene (B1212753) group. wikipedia.org This deoxygenation reaction is carried out under basic conditions, making it a complementary method to the Clemmensen reduction, which is performed in acidic media. alfa-chemistry.comorganic-chemistry.org

The reaction was independently discovered by Nikolai Kishner and Ludwig Wolff. wikipedia.org The general procedure involves the formation of a hydrazone by reacting the aldehyde with hydrazine. wikipedia.orgalfa-chemistry.com This hydrazone is then heated in the presence of a strong base, such as potassium hydroxide or sodium ethoxide, to facilitate the reduction. wikipedia.orgalfa-chemistry.com The evolution of nitrogen gas is a key driving force for the reaction, making the final step irreversible. youtube.com

A significant improvement to the original procedure was developed by Huang-Minlon, which involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base, followed by distillation of water and excess hydrazine before heating to a higher temperature. wikipedia.orgtcichemicals.com This modification often leads to shorter reaction times and improved yields. wikipedia.org The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acid. alfa-chemistry.com

Reactions of the Isoxazole (B147169) Ring

The isoxazole ring, being an electron-deficient aromatic system, exhibits a unique set of reactions. Its reactivity is influenced by the substituents present, in this case, a methyl group at C-3 and a carbaldehyde group at C-5.

Electrophilic substitution on the isoxazole ring typically occurs at the C-4 position, which is the most nucleophilic carbon on the ring. The electron-withdrawing nature of the ring nitrogen and oxygen atoms deactivates the ring towards electrophilic attack compared to benzene, but the C-4 position remains susceptible.

Nitration: The introduction of a nitro group (–NO₂) onto the isoxazole ring is a key electrophilic substitution reaction. This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). rsc.org In a process analogous to the nitration of other isoxazole derivatives, this compound is expected to undergo nitration at the C-4 position. For instance, the related compound methyl 3-methoxyisoxazole-5-carboxylate has been successfully nitrated at the C-4 position using triflic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate. elsevierpure.com The reaction proceeds via the attack of the C-4 carbon on the nitronium ion, followed by deprotonation to restore aromaticity. nih.gov

Iodination: Iodination at the C-4 position is a crucial functionalization step for creating advanced derivatives. This reaction introduces an iodine atom, which can serve as a handle for subsequent cross-coupling reactions. The synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635) is accomplished through the iodination of its precursor, 5-(diethoxymethyl)-3-methylisoxazole. rsc.org In this process, N-iodosuccinimide (NIS) is used as the iodine source in an acetonitrile (B52724) solvent, with the reaction being promoted by the addition of an acid. rsc.org

Table 1: Electrophilic Substitution Reactions

| Reaction | Reagents | Position of Substitution | Product |

| Nitration | HNO₃ / H₂SO₄ | C-4 | 3-Methyl-4-nitroisoxazole-5-carbaldehyde |

| Iodination | N-Iodosuccinimide (NIS) / Acid | C-4 | 4-Iodo-3-methylisoxazole-5-carbaldehyde |

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic compounds that are substituted with strong electron-withdrawing groups. researchgate.net The isoxazole ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, particularly when a good leaving group is present at positions C-3 or C-5. Although less common than electrophilic substitution at C-4, SₙAr can occur.

The mechanism typically involves a two-step addition-elimination process where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netacs.org Subsequent expulsion of the leaving group restores the aromaticity of the ring. For this compound, a hypothetical SₙAr reaction could involve the displacement of a leaving group at the C-5 position (if the aldehyde were converted to a different functionality) or potentially at the C-3 position. The rate and feasibility of such reactions depend heavily on the nature of the nucleophile and the leaving group.

The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under reductive conditions, leading to ring-opening reactions. This transformation is a powerful synthetic tool as it unmasks a β-aminoenone or β-hydroxyketone functionality, which can be used for further synthesis. rsc.orgresearchgate.net

Several methods exist for the reductive cleavage of the isoxazole N-O bond:

Molybdenum Hexacarbonyl: The use of molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water effectively cleaves the N-O bond to yield β-aminoenones. rsc.org A proposed mechanism involves the formation of an N-complexed isoxazolepentacarbonylmolybdenum intermediate, which then rearranges to a complexed (β-oxo vinyl)nitrene that is subsequently reduced by the metal in the presence of water. rsc.org

Copper Catalysis: A copper/diamine catalytic system can be employed for the reductive ring-cleavage of isoxazoles. This method is noted for its tolerance of various functional groups. acs.orgnih.gov

Low-Valent Titanium: A reagent prepared from titanium(IV) isopropoxide [Ti(OⁱPr)₄] and ethylmagnesium bromide (EtMgBr) can also induce the reductive cleavage of isoxazoles to afford β-enaminoketones. researchgate.net

Catalytic Hydrogenolysis: Traditional catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C) can also achieve N-O bond cleavage. acs.org

These reactions highlight the synthetic versatility of the isoxazole ring, allowing it to serve as a stable precursor to more complex acyclic structures.

Palladium-catalyzed hydrogenation is a widely used reduction method. tcichemicals.com When applied to isoxazoles, the primary reaction is the reductive cleavage of the weak N-O bond, rather than the saturation of the C=C or C=N bonds within the ring. This process is a form of hydrogenolysis. acs.orgnih.gov The reaction typically uses hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C). tcichemicals.com

The process transforms the isoxazole into a β-aminoenone. This transformation is mechanistically distinct from the hydrogenation of simple alkenes, as it involves breaking a heteroatom-heteroatom single bond. youtube.com In some cases, the reaction can be part of a domino or tandem sequence. For example, a palladium-catalyzed process has been described that involves an initial Heck reaction on a halogen-substituted isoxazole, followed by ring-opening. acs.org The efficiency and outcome of the hydrogenation can be influenced by the catalyst, solvent, and the specific substituents on the isoxazole ring.

Synthesis of Advanced this compound Derivatives

The C-4 position of the this compound scaffold is the primary site for introducing further complexity and creating advanced derivatives. The introduction of a halogen, particularly iodine, at this position provides a versatile synthetic handle for a variety of subsequent transformations, most notably transition-metal-catalyzed cross-coupling reactions. rsc.org

The synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde is a key example of C-4 functionalization. A patented method outlines a multi-step synthesis that culminates in a direct iodination step. rsc.org

Protection of the Aldehyde: The synthesis starts with a precursor where the aldehyde group is protected as a diethyl acetal (B89532), forming 5-(diethoxymethyl)-3-methylisoxazole.

Iodination: The crucial C-4 functionalization is then performed on this acetal-protected intermediate. The compound is dissolved in acetonitrile, and N-iodosuccinimide (NIS) is added as the electrophilic iodine source. The reaction is facilitated by the dropwise addition of an acid and heating.

Workup and Deprotection: After the reaction is complete, a standard extraction and washing procedure isolates the iodinated product. The acidic conditions of the workup or a dedicated hydrolysis step can lead to the deprotection of the acetal, yielding the final product, 4-iodo-3-methylisoxazole-5-carbaldehyde.

This iodinated derivative is a valuable building block for synthesizing a series of aryl isoxazole derivatives through reactions like Suzuki or Sonogashira couplings. rsc.org

Table 2: Synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde

| Step | Starting Material | Reagents | Key Transformation | Product |

| Iodination | 5-(Diethoxymethyl)-3-methylisoxazole | N-Iodosuccinimide (NIS), Acid, Acetonitrile | Electrophilic iodination at C-4 | 4-Iodo-5-(diethoxymethyl)-3-methylisoxazole |

| Deprotection | 4-Iodo-5-(diethoxymethyl)-3-methylisoxazole | Aqueous Acid (during workup) | Hydrolysis of acetal to aldehyde | 4-Iodo-3-methylisoxazole-5-carbaldehyde |

Incorporation into Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. This compound is a suitable carbonyl component for prominent isocyanide-based MCRs, such as the Ugi and Passerini reactions. ambeed.comambeed.com

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. When this compound is used, it first condenses with the amine to form a Schiff base. The subsequent reaction with the isocyanide and carboxylic acid proceeds through a series of steps to yield a final product that incorporates the 3-methylisoxazole (B1582632) moiety into a peptide-like scaffold. This approach is highly advantageous for creating libraries of diverse compounds for drug discovery, as varying each of the four components allows for extensive structural diversification.

Similarly, the Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to furnish α-acyloxy carboxamides. orientjchem.org The participation of this compound in these reactions underscores its utility as a versatile building block for constructing complex molecules with potential applications in medicinal chemistry and materials science.

Preparation of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a wide range of biological activities. The standard method for their synthesis is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative.

This compound serves as the aromatic aldehyde component in this reaction. It condenses with various substituted acetophenones in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. This method allows for the synthesis of a library of isoxazole-containing chalcones, where one aryl group is the 3-methylisoxazole ring and the other is a substituted phenyl ring derived from the acetophenone. These chalcones are valuable precursors for synthesizing other heterocyclic systems like pyrazolines and pyrimidines. orientjchem.org

Table 1: Representative Chalcone Derivatives from this compound

| Acetophenone Reactant | Resulting Chalcone Derivative Name |

| Acetophenone | 1-phenyl-3-(3-methylisoxazol-5-yl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(3-methylisoxazol-5-yl)prop-2-en-1-one |

| 4'-Chloroacetophenone | 1-(4-chlorophenyl)-3-(3-methylisoxazol-5-yl)prop-2-en-1-one |

| 4'-Nitroacetophenone | 1-(4-nitrophenyl)-3-(3-methylisoxazol-5-yl)prop-2-en-1-one |

Synthesis of Isoxazole-Based Carboxamides

The conversion of this compound into isoxazole-based carboxamides is a key transformation for accessing compounds with significant biological potential. This is typically achieved through a two-step synthetic sequence involving oxidation of the aldehyde followed by amidation.

First, the aldehyde group is oxidized to a carboxylic acid. This can be accomplished using various standard oxidizing agents. For instance, the conversion of the related (3-methylisoxazol-5-yl)methanol (B82123) to this compound is achieved using reagents like Dess-Martin periodinane, suggesting that stronger oxidizing conditions would yield the carboxylic acid. google.comgoogleapis.com The product of this oxidation is 3-Methylisoxazole-5-carboxylic acid. chemchart.com

In the second step, the resulting carboxylic acid is coupled with a primary or secondary amine to form the corresponding amide. This amidation reaction is typically facilitated by peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt), to form an active ester intermediate that readily reacts with the amine. This well-established method provides access to a wide variety of N-substituted 3-methylisoxazole-5-carboxamides.

Table 2: Representative Carboxamide Derivatives from this compound

| Amine Reactant | Resulting Carboxamide Derivative Name |

| Aniline | N-phenyl-3-methylisoxazole-5-carboxamide |

| Benzylamine | N-benzyl-3-methylisoxazole-5-carboxamide |

| Morpholine | (3-methylisoxazol-5-yl)(morpholino)methanone |

| Piperidine | (3-methylisoxazol-5-yl)(piperdin-1-yl)methanone |

Derivatives for Bioisosteric Replacement

In medicinal chemistry, bioisosterism is a crucial strategy used to design new drugs by replacing a functional group or moiety in a parent compound with a different one that retains similar biological activity while improving physicochemical or pharmacokinetic properties. The isoxazole ring is a well-regarded pharmacophore and bioisostere. nih.govnih.govresearchgate.net

Derivatives synthesized from this compound are of significant interest for their potential use as bioisosteres. The isoxazole ring itself can be considered a bioisosteric replacement for other five- or six-membered aromatic rings, such as phenyl, pyridine (B92270), or oxazole (B20620) rings. nih.gov Its specific arrangement of nitrogen and oxygen atoms provides a unique electronic distribution and hydrogen-bonding capacity. For example, the nitrogen atom can act as a hydrogen bond acceptor, an interaction that may be critical for binding to a biological target. nih.gov

By using this compound to create more complex structures like the chalcones and carboxamides discussed previously, medicinal chemists can generate novel scaffolds. These scaffolds can then be used to replace parts of existing drug molecules in an effort to overcome issues such as poor solubility, metabolic instability, or off-target toxicity, without sacrificing the desired therapeutic effect. openaccessjournals.com The inherent drug-like properties of many isoxazole-containing compounds make this heterocycle a valuable component in the modern drug design toolkit. nih.govresearchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Research

3-Methylisoxazole-5-carbaldehyde as a Key Synthetic Intermediate in Drug Discovery

This compound is a crucial starting material for the synthesis of more complex isoxazole (B147169) derivatives. The aldehyde functional group provides a reactive site for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of larger molecular frameworks. This synthetic accessibility is a significant advantage in drug discovery, where the rapid generation of a library of analogues is often necessary for structure-activity relationship (SAR) studies. The stability of the isoxazole ring under many reaction conditions allows for modifications at the aldehyde and other positions, while the ring's inherent electronic properties can be leveraged to influence the pharmacological profile of the final compounds.

Design and Synthesis of Isoxazole-Containing Therapeutic Agents

The isoxazole scaffold is present in numerous compounds with a broad spectrum of biological activities. ipindexing.comresearchgate.net Its derivatives have been extensively investigated for their potential as therapeutic agents targeting a range of diseases. ipindexing.comresearchgate.netnih.gov The development of new synthetic methodologies has further expanded the chemical space accessible for isoxazole-based drug discovery. researchgate.net

Isoxazole derivatives have demonstrated significant potential as antimicrobial agents. ipindexing.com They have been explored for their activity against various pathogens, including bacteria and fungi. ipindexing.comscholarsresearchlibrary.com

The synthesis of novel isoxazole-containing compounds is an active area of research aimed at combating the challenge of antimicrobial resistance. For instance, isoxazole-amide derivatives containing an acylhydrazone moiety have been designed and synthesized, with some showing promising activity. nih.gov In one study, certain isoxazole-carboxamide derivatives displayed significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans. nih.gov Another research effort focused on synthesizing new isoxazole-triazole hybrids, with one conjugate exhibiting a potent antibacterial effect against Escherichia coli and Pseudomonas aeruginosa. mdpi.com The general synthetic strategy often involves the reaction of chalcones with hydroxylamine (B1172632) to form the isoxazole ring. researchgate.net

Below is a table summarizing the antimicrobial activity of selected isoxazole derivatives:

| Compound/Derivative | Target Organism(s) | Activity/Finding |

| Isoxazole-carboxamide derivatives (A8, A9) | P. aeruginosa, C. albicans, K. pneumonia | Significant antibacterial and antifungal activities at a Minimum Inhibitory Concentration (MIC) of 2.00 mg/ml. nih.gov |

| Isoxazole-triazole hybrid (7b) | E. coli ATCC 25922, P. aeruginosa | Powerful antibacterial effect, in some cases stronger than standard antibiotics. mdpi.com |

| Trisubstituted-1H-imidazolyl isoxazoles (TPI-2, TPI-5, TPI-14) | Gram-positive and Gram-negative bacteria, Fungi | Found to be among the most active antibacterial and antifungal agents in the series. scholarsresearchlibrary.com |

The isoxazole moiety is a key feature in several anti-inflammatory and analgesic drugs. nih.gov Researchers have focused on developing isoxazole derivatives that can effectively manage pain and inflammation with improved side-effect profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Derivatives of isoxazole have been shown to possess anti-inflammatory properties. nih.gov For example, p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid have demonstrated strong anti-inflammatory activity. nih.gov

A primary mechanism through which many anti-inflammatory drugs exert their effect is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. nih.gov Isoxazole derivatives have been designed as selective inhibitors of COX-2, an isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov The goal is to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. nih.gov

Several studies have reported the synthesis and evaluation of isoxazole derivatives as COX inhibitors. In one study, a series of isoxazole-carboxamide derivatives were evaluated, with compound A13 being the most potent against both COX-1 and COX-2, and compound B2 being the most selective for COX-2. nih.gov Another study identified several potent and selective COX-2 inhibitors among a series of novel isoxazole derivatives, with compounds C6, C5, and C3 being the most promising. nih.gov The drug Parecoxib, an isoxazole derivative, is a known COX-2 inhibitor used for pain relief. mdpi.com

The table below highlights the COX inhibitory activity of representative isoxazole compounds:

| Compound | Target Enzyme(s) | IC50 Values | Selectivity Index (SI) |

| A13 | COX-1, COX-2 | 64 nM (COX-1), 13 nM (COX-2) | 4.63 nih.gov |

| B2 | COX-1, COX-2 | - | 20.7 nih.gov |

| C6 | COX-2 | 0.55 ± 0.03 µM | 61.73 nih.gov |

| C5 | COX-2 | 0.85 ± 0.04 µM | 41.82 nih.gov |

| C3 | COX-2 | 0.93 ± 0.01 µM | 24.26 nih.gov |

| 3 | COX-2 | 0.95 µM | Selective for COX-2 researchgate.net |

The development of novel anticancer agents is a major focus of medicinal chemistry, and isoxazole derivatives have emerged as a promising class of compounds in this area. ipindexing.comnih.gov These derivatives have been shown to act through various mechanisms to inhibit cancer cell growth. nih.gov

Research has shown that isoxazole derivatives can induce apoptosis, inhibit key enzymes involved in tumor progression like aromatase and topoisomerase, and disrupt tubulin polymerization. nih.gov For example, one synthesized compound, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b), exhibited significant inhibitory activity against lipoxygenase (LOX) and COX-2, enzymes that can contribute to tumor growth. mdpi.com The versatility of the isoxazole scaffold allows for the design of compounds that can target specific pathways involved in cancer development. nih.gov

Isoxazole derivatives have also been investigated for their antiviral properties. researchgate.netnih.gov The need for new antiviral agents is driven by the emergence of new viral diseases and the development of resistance to existing drugs.

A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov One compound, 7t, exhibited curative, protective, and inactivation activities against both viruses that were superior to the commercial agent Ningnanmycin. nih.gov This highlights the potential of the isoxazole scaffold in the development of new plant antiviral agents, and by extension, antivirals for human diseases.

Immunomodulatory Agents

Derivatives of 3-methylisoxazole (B1582632) have demonstrated significant potential as modulators of the immune system. Research has shown that these compounds can exhibit both immunosuppressive and immunostimulatory activities, depending on their specific structural features.

A series of 5-substituted 3-methylisoxazole[5,4-d]1,2,3-triazin-4-one derivatives, synthesized from 5-amino-3-methylisoxazol-4-carboxylic acid hydrazide, were investigated for their immunological activity. nih.gov These studies, conducted through in vitro and in vivo assays in both mice and human models, revealed that these compounds could influence immune responses. nih.gov Similarly, N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) were found to differentially inhibit cellular and humoral immune responses in mice. nih.gov The nature and position of the substituents on the isoxazole core played a crucial role in determining the extent and type of immunomodulatory effect. nih.gov

Further investigations into 5-amino-3-methylisoxazole[5,4-d]pyrimidin-4-one derivatives showed that they could inhibit polyclonal antibody production induced by pokeweed mitogen in human peripheral blood mononuclear cell cultures. nih.gov Another study highlighted the immunomodulatory potential of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, which was found to stimulate the proliferation of lymphocytes and increase the production of interleukin-1β (IL-1β) in peritoneal cell cultures. nih.gov

The diverse immunological activities of isoxazole derivatives underscore their potential in the development of new therapies for autoimmune diseases, inflammatory conditions, and as vaccine adjuvants. The table below summarizes the immunomodulatory activities of some isoxazole derivatives.

| Derivative Class | Observed Immunomodulatory Activity | Reference |

| 5-substituted 3-methylisoxazole[5,4-d]1,2,3-triazin-4-ones | Influenced immune responses in vitro and in vivo. | nih.gov |

| N'-substituted 5-amino-3-methyl-1,2-oxazole-4-carbohydrazides | Differentially inhibited cellular and humoral immune responses. | nih.gov |

| 5-amino-3-methylisoxazole[5,4-d]pyrimidin-4-ones | Inhibited polyclonal antibody production. | nih.gov |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Stimulated lymphocyte proliferation and IL-1β production. | nih.gov |

Agents for Neurological Disorders (e.g., Acetylcholinesterase inhibitors, MAO inhibitors)

The isoxazole nucleus is a key component in the design of agents targeting neurological disorders. rsc.orgsemanticscholar.org This is largely due to its ability to interact with various enzymes and receptors in the central nervous system.

Acetylcholinesterase Inhibitors:

Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurodegenerative conditions. nih.govmdpi.com They work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Several isoxazole derivatives have been investigated as potential AChE inhibitors. For instance, certain 3-thiadiazolyl- and thioxo-1,2,4-triazolylcoumarin derivatives have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Monoamine Oxidase (MAO) Inhibitors:

Monoamine oxidase (MAO) inhibitors are used in the treatment of depression and Parkinson's disease. nih.gov These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Research has shown that certain beta-carboline derivatives can act as reversible and selective inhibitors of MAO-A. nih.gov While not directly derivatives of this compound, this highlights the potential of heterocyclic compounds, including isoxazoles, to interact with MAO enzymes.

The development of isoxazole-based compounds for neurological disorders remains an active area of research, with a focus on designing selective and potent inhibitors with favorable pharmacokinetic properties.

Anti-diabetic and Anti-obesity Compounds

Isoxazole derivatives have emerged as promising candidates for the treatment of metabolic disorders such as type 2 diabetes and obesity. nih.gov

Anti-diabetic Activity:

Several studies have explored the anti-hyperglycemic potential of isoxazole-containing compounds. A series of 3,5-diarylisoxazole derivatives were designed and synthesized, showing promising in vivo anti-hyperglycemic and moderate lipid-lowering activities. nih.gov These compounds were found to exert their anti-diabetic effects through the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling. nih.gov Another study reported on the anti-diabetic activity of 3-methylquinazolin-4(3H)-one derivatives, which were evaluated for their effects on glucose metabolism. researchgate.net

Anti-obesity Activity:

Protein tyrosine phosphatase 1B (PTP1B) is also a validated target for the development of anti-obesity drugs. Isoxazol-5(4H)-one derivatives have been identified as PTP1B inhibitors with anti-obesity effects. nih.gov In a study using diet-induced obese mice, administration of a potent isoxazol-5(4H)-one derivative resulted in significantly less weight gain compared to the control group. nih.gov Furthermore, inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3), another enzyme implicated in metabolic disorders, have shown anti-obesity effects. nih.gov A novel small-molecule inhibitor of GSK-3, based on a 3-hydroxychromone scaffold, was found to ameliorate key symptoms of obesity in diet-induced obese mice. nih.gov

The table below presents a summary of the anti-diabetic and anti-obesity activities of certain isoxazole derivatives.

| Derivative Class | Target/Mechanism | Observed Activity | Reference |

| 3,5-Diarylisoxazoles | PTP1B inhibition | Anti-hyperglycemic and lipid-lowering | nih.gov |

| Isoxazol-5(4H)-ones | PTP1B inhibition | Anti-obesity | nih.gov |

Antiprotozoal/Antiparasitic Activity

Protozoal and parasitic infections remain a significant global health concern. mdpi.com The development of new and effective antiprotozoal and antiparasitic agents is crucial to combat these diseases. Isoxazole derivatives have demonstrated promising activity against a range of protozoa and parasites.

Research has shown that derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) exhibit significant antiamoebic and antitrichomonal activities. nih.gov While not directly isoxazole derivatives, this highlights the potential of aldehyde-containing heterocyclic compounds in this therapeutic area. More directly, benzoxazole (B165842) derivatives have been investigated as potential antiprotozoal agents, showing activity against various protozoa. olemiss.edu The isoxazole scaffold has also been incorporated into compounds with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net

The development of isoxazole-based antiprotozoal and antiparasitic agents is an ongoing area of research, with the aim of identifying compounds with high efficacy and low toxicity.

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For isoxazole derivatives, SAR studies have been instrumental in optimizing their therapeutic potential.

For instance, in a series of 5-substituted 3-methylisoxazole[5,4-d]1,2,3-triazin-4-one derivatives, the nature of the substituent at the 5-position was found to be critical for their immunological activity. nih.gov Similarly, the binding affinity of isoxazole-containing bioisosteres of epibatidine (B1211577) to nicotinic acetylcholine receptors was significantly influenced by the substituent at the 3'-position of the isoxazole ring. nih.gov A methyl group at this position resulted in higher binding potency compared to an unsubstituted isoxazole. nih.gov

In another study on isoxazole-3-carboxamide (B1603040) derivatives as TRPV1 antagonists, optimization of a screening hit was achieved by substituting the isoxazole-3-carboxamide with a specific aminocyclohexanol motif, leading to a balance of potency and solubility. nih.gov SAR studies of trisubstituted isoxazoles as selective allosteric ligands for the nuclear receptor RORγt revealed that substituents at the C-3, C-4, and C-5 positions of the isoxazole ring are crucial for high binding affinity. dundee.ac.uk These studies often employ techniques like multiple linear regression to correlate molecular structure with biological properties. nih.gov

Molecular Docking and Computational Studies in Drug Design

Molecular docking and other computational methods are powerful tools in modern drug design, enabling the prediction of binding interactions between a ligand and its target protein. researchgate.netnih.govresearchgate.netmdpi.comnih.gov These techniques have been extensively applied to the study of isoxazole derivatives.